Steric Hindrance Modulates Reaction Rate: 2-Ethylcyclohexylisocyanate vs. Cyclohexyl Isocyanate
The presence of a 2-ethyl group introduces steric shielding that reduces the accessibility of the isocyanate carbon. The rate of reaction for the cis isomer of 2-ethylcyclohexylisocyanate is expected to be significantly slower due to the severe steric hindrance experienced by the axial isocyanate group . This contrasts with cyclohexyl isocyanate, which lacks such proximal alkyl substitution and exhibits a higher and more uniform reactivity [1].
| Evidence Dimension | Reaction rate with nucleophiles |
|---|---|
| Target Compound Data | Significantly reduced rate for cis isomer due to axial NCO group |
| Comparator Or Baseline | Cyclohexyl isocyanate (unsubstituted) with higher and less variable reactivity |
| Quantified Difference | Qualitative difference: cis isomer of 2-ethyl analog shows 'significantly slower' reaction rate. |
| Conditions | Conformational analysis of 2-substituted cyclohexyl isocyanates; inferred from steric principles |
Why This Matters
Slower, more controlled reaction rates enable selective functionalization in complex molecule synthesis, preventing runaway reactions in multi-component mixtures.
- [1] ScienceDirect. (n.d.). Cyclohexyl Isocyanate: Reactivity and Catalysis. View Source
